1-Ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and a pyrimido[5,4-e][1,2,4]triazine core. This compound is classified under the category of heterocyclic compounds, specifically triazines, which are known for their diverse applications in pharmaceuticals and materials science. Its molecular formula is , and it has a molecular weight of approximately 351.28 g/mol.
The synthesis of 1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates. The reaction conditions often require strong bases and high temperatures to facilitate the desired transformations.
Key steps in the synthesis may include:
While detailed industrial production methods are less documented, they likely involve scaling up laboratory procedures with optimized conditions for yield and purity .
The molecular structure of 1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 351.28 g/mol |
IUPAC Name | 1-ethyl-6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI Key | HUOQOQQLBQDZPS-UHFFFAOYSA-N |
Canonical SMILES | CCN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C(F)(F)F)C |
The structure features a pyrimidine ring fused with a triazine moiety and substituted with a trifluoromethyl phenyl group.
1-Ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions:
Common reagents for these reactions include strong acids and bases along with specific catalysts that facilitate these transformations. The products formed depend on the reaction conditions and specific reagents used .
The physical properties of 1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione include:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize this compound's physical and chemical properties.
1-Ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific applications:
This compound exemplifies the importance of heterocyclic compounds in advancing both scientific research and practical applications in various fields .
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8